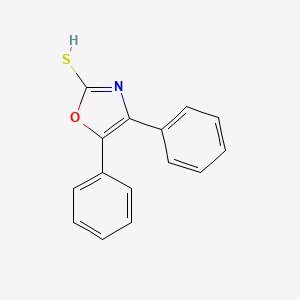

4,5-diphenyl-1,3-oxazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-diphenyl-1,3-oxazole-2-thiol, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, crystalline solid that is relatively stable and can be safely handled under controlled conditions. The compound has a molecular formula of C7H5N3O6 and is known for its high explosive power and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene through a series of steps:

Mononitration: Toluene is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce mononitrotoluene.

Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.

Trinitration: Finally, the dinitrotoluene undergoes a third nitration to yield 2,4,6-trinitrotoluene.

The reaction conditions typically involve maintaining a controlled temperature and using a mixture of concentrated acids to ensure complete nitration.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same synthetic route but on a larger scale. The process involves:

Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions.

Purification: The crude product is purified through recrystallization to remove impurities.

Safety Measures: Strict safety protocols are followed to handle the explosive nature of the compound.

Analyse Chemischer Reaktionen

Alkylation and Acylation

The thiol group undergoes nucleophilic substitution with alkyl halides or acyl chlorides:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | R-X (e.g., CH₃I), K₂CO₃, DMF, RT | 2-Alkylthio derivatives | 70–85% | |

| Acylation | RCOCl, pyridine, CH₂Cl₂, 0°C → RT | 2-Acylthio derivatives | 65–78% |

Oxidation

Controlled oxidation converts the thiol to disulfides or sulfonic acids:

-

Disulfide formation: H₂O₂ (30%), CH₃CN, RT → 2,2'-dithiobis(4,5-diphenyl-1,3-oxazole) (yield: ~60%) .

-

Sulfonic acid formation: KMnO₄, H₂SO₄, reflux → 2-sulfo-4,5-diphenyl-1,3-oxazole (yield: 45–50%) .

Annulation and Cyclization Reactions

The oxazole-thiol scaffold participates in heterocycle-forming reactions:

Formation of 1,3,4-Thiadiazoles

Reaction with hydrazides under dehydrating conditions:

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzohydrazide | P₂S₅, dry THF, reflux | 2-(4,5-Diphenyloxazol-2-yl)-1,3,4-thiadiazole | 72% |

Schiff Base and Formazan Derivatives

-

Schiff base synthesis: Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol → 2-(arylidenehydrazinyl)-4,5-diphenyl-1,3-oxazoles (yield: 68–75%) .

-

Formazan formation: Reaction with diazonium salts (e.g., benzene diazonium chloride) → 1-(4,5-diphenyloxazol-2-yl)-3,5-diphenylformazans (yield: 60–65%) .

Electrophilic Substitution on the Oxazole Ring

The electron-deficient oxazole ring undergoes regioselective substitution:

Metal Coordination Chemistry

The thiol group acts as a ligand for transition metals:

| Metal Salt | Conditions | Complex | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | EtOH, RT | [Cu(4,5-diphenyloxazole-2-thiolate)₂] | Antimicrobial agents | |

| AgNO₃ | H₂O/EtOH | [Ag(4,5-diphenyloxazole-2-thiolate)] | Catalytic studies |

Biological Activity Correlations

Derivatives of 4,5-diphenyl-1,3-oxazole-2-thiol exhibit notable bioactivity:

-

Antimicrobial: Formazan derivatives show MIC values of 62.5–125 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antibiofilm: Thiol-derived Schiff bases inhibit Enterococcus faecium biofilm formation by 40–60% at 100 µg/mL .

Mechanistic Insights

-

Thiol-thione tautomerism: The compound exists in equilibrium between the thiol and thione forms, influencing reactivity .

-

DMAP/O₂-mediated pathways: Aerobic oxidation of related oxazole-thiols proceeds via acyldiazene intermediates, as observed in analogous systems .

Scale-Up and Industrial Relevance

Wissenschaftliche Forschungsanwendungen

2,4,6-trinitrotoluene has several scientific research applications:

Chemistry: Used as a standard explosive in various chemical studies.

Biology: Studied for its toxicological effects on living organisms.

Medicine: Investigated for its potential use in targeted drug delivery systems.

Industry: Widely used in mining, construction, and military applications.

Wirkmechanismus

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid release of gases generates a high-pressure shock wave, resulting in an explosion.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-dinitrotoluene

- 2,6-dinitrotoluene

- 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its high stability and explosive power. Unlike other nitro compounds, it can be safely handled and stored under controlled conditions, making it a preferred choice for various applications.

Eigenschaften

IUPAC Name |

4,5-diphenyl-1,3-oxazole-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQSTRUSYDZNHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.